(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in research for potential therapeutic applications .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions involving a benzoyl group and a thiazole group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzoyl group (benzoylimino), and an acetate group attached to the thiazole ring .Chemical Reactions Analysis
Benzothiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzothiazole ring might contribute to its aromaticity and stability .Scientific Research Applications
Anti-mycobacterial Agents
Compounds with a thiazole structure have been studied for their potential as anti-mycobacterial agents. This suggests that (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate could be explored for similar uses .
Melanogenesis Inhibition
Thiazole derivatives have been synthesized and examined for their effect on melanogenesis, indicating a possible application in skin pigmentation disorders or cosmetic products .
Therapeutic Roles
2-Aminothiazoles, a class of organic medicinal compounds, have been utilized as starting materials for synthesizing heterocyclic analogues with therapeutic roles such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . This implies that our compound could potentially be used in the development of treatments across these medical fields.
Mechanism of Action
Target of Action
Similar compounds, such as thiazolidinone derivatives, have been synthesized as antitubercular agents . These compounds have shown antimycobacterial activity against Mycobacterium tuberculosis MTB H37Ra and M. bovis BCG strains .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanogenesis .
Biochemical Pathways
Given the observed inhibitory effect on tyrosinase, it can be inferred that the compound may affect the melanogenesis pathway .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown inhibitory effects on tyrosinase without cytotoxicity in b16f10 melanoma cells . This suggests that the compound may have potential applications in the treatment of conditions related to melanogenesis.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2-benzoylimino-6-methyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-8-9-14-15(10-12)24-18(20(14)11-16(21)23-2)19-17(22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONZTEYFDKNDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.